N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide
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Overview
Description
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide typically involves multiple steps, starting from commercially available substances. One common synthetic route includes the following steps:
Formation of Thiazolo[5,4-b]pyridine Core: The thiazolo[5,4-b]pyridine core is synthesized through a series of reactions involving the condensation of appropriate starting materials under controlled conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety through an amide coupling reaction.
These reactions are typically carried out under inert atmosphere conditions, using solvents like dichloromethane or tetrahydrofuran, and require careful control of temperature and reaction times to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure scalability, cost-effectiveness, and environmental safety. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles; reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Biological Studies: Researchers study the compound’s effects on cellular processes, including its role in modulating signal transduction pathways and gene expression.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby modulating biological pathways. For example, it may act as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival . This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects.
Comparison with Similar Compounds
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide can be compared with other thiazolo[5,4-b]pyridine derivatives, such as:
2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine: Known for its potent PI3K inhibitory activity.
5-chlorothiophene-2-sulfonamide derivatives: Exhibits strong inhibitory activity against specific enzymes.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-10-12(16-20-14-6-3-9-18-17(14)22-16)4-2-5-13(10)19-15(21)11-7-8-11/h2-6,9,11H,7-8H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRWXMKGQRXFHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CC2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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